p-MENTHAN-8-OL

Description

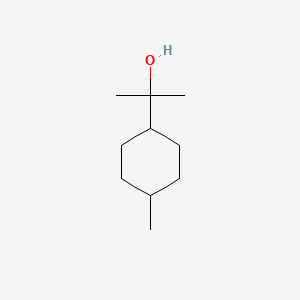

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXCYZDMHPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041812, DTXSID201312371, DTXSID101314081 | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |

| Record name | Dihydro-α-terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terpineol, dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-8-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-8-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32.00 to 35.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Menthan-8-ol

Executive Summary

p-Menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monocyclic terpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its physicochemical properties are fundamental to its formulation, efficacy, and safety in these applications. This guide provides an in-depth analysis of these properties, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, physical constants, and solubility parameters of this compound, supported by experimental methodologies and authoritative data.

Chemical Identity and Structure

This compound is characterized by a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The hydroxyl group is located at position 8 (on the isopropyl group), rendering it a tertiary alcohol.

-

IUPAC Name: 2-(4-methylcyclohexyl)propan-2-ol[2]

-

Synonyms: Dihydro-alpha-terpineol, Dihydroterpineol, alpha,alpha,4-Trimethylcyclohexanemethanol[1][2]

Chemical Structure:

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical properties of this compound. These values represent a consensus from multiple authoritative sources and are crucial for laboratory and industrial applications.

| Property | Value | Units | References |

| Appearance | Colorless liquid to solid | - | [5] |

| Melting Point | 32.0 - 36.0 | °C | [3][5] |

| Boiling Point | 205.0 - 212.0 | °C at 760 mmHg | [1][2][5][6] |

| Density | ~0.9 | g/cm³ | [1] |

| Vapor Pressure | ~0.039 | mmHg at 25 °C (estimated) | [5][6] |

| Water Solubility | ~278 | mg/L at 25 °C (estimated) | [5][6] |

| logP (o/w) | 2.58 - 3.22 | - | [1][5] |

| Refractive Index | 1.465 - 1.467 | at 20 °C | [5] |

| Flash Point | ~88 - 90 | °C | [1][5][6] |

Detailed Analysis of Physicochemical Properties

Melting and Boiling Points

The melting point of this compound ranges from 32 to 36 °C, indicating that it can exist as a solid at or near room temperature.[3][5] Its relatively high boiling point, between 205 and 212 °C at atmospheric pressure, is characteristic of a C10 alcohol and is a critical parameter for its purification by distillation and its persistence in various formulations.[1][2][5][6]

-

Causality: The presence of the hydroxyl group allows for hydrogen bonding between molecules, which requires more energy to overcome compared to non-polar molecules of similar molecular weight, resulting in a higher boiling point. The saturated cyclohexane ring contributes to a compact structure that can pack efficiently in the solid state.

Solubility Profile

The solubility of a compound is paramount in drug development for formulation and bioavailability. This compound is sparingly soluble in water, with an estimated solubility of around 278 mg/L at 25 °C.[5][6] However, it is soluble in alcohols and other organic solvents.[5][7]

-

Expert Insight: The low aqueous solubility is attributed to the predominantly non-polar hydrocarbon structure (the C10 p-menthane skeleton). The single hydroxyl group is insufficient to overcome the hydrophobicity of the large alkyl frame. This property dictates its use in oil-based or emulsion formulations. The octanol-water partition coefficient (logP) values between 2.58 and 3.22 further confirm its lipophilic nature.[1][5]

Density and Vapor Pressure

With a density of approximately 0.9 g/cm³, this compound is less dense than water.[1] Its vapor pressure is low, estimated at 0.039 mmHg at 25 °C, classifying it as a low-volatility compound.[5][6] This low volatility is advantageous in applications where long-lasting fragrance or therapeutic effect is desired.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a trustworthy and standard method for determining the aqueous solubility of this compound, ensuring self-validation through equilibrium achievement and accurate quantification.

Principle: An excess amount of the compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC).

Step-by-Step Methodology:

-

Preparation: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed, screw-cap flask. The excess should be visually apparent.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

Phase Separation: Allow the flask to stand undisturbed at the same temperature to allow the undissolved compound to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear, supernatant aqueous phase using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with aqueous and potentially low levels of organic solute) to remove any undissolved particles.

-

Quantification: Analyze the filtrate using a validated gas chromatography (GC) method with a flame ionization detector (FID). A calibration curve prepared with known concentrations of this compound in the same buffer must be used for accurate quantification.

-

Validation: To ensure equilibrium was achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.

Visualization of Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Spectral Data Insights

While a comprehensive spectral analysis is beyond the scope of this guide, key spectral information is available from various databases.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR data are available and are crucial for structural confirmation. For instance, ¹³C NMR data has been reported in the Journal of Organic Magnetic Resonance.[2]

-

Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center, which provides fragmentation patterns essential for identification.[2]

For researchers requiring detailed spectral data, it is recommended to consult specialized databases such as SpectraBase.[8]

Conclusion

The physicochemical properties of this compound, particularly its melting point, boiling point, and solubility, are defining characteristics that govern its application and formulation. Its lipophilic nature and low volatility make it a valuable ingredient in products requiring sustained release and stability. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile monoterpene alcohol.

References

-

The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]

-

Slideshare. (n.d.). Chemistry of α-Terpineol. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

American Chemical Society. (2017, December 26). α-Terpineol. Retrieved from [Link]

-

ScenTree. (n.d.). Alpha-Terpineol (CAS N° 98-55-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dihydroterpineol this compound. Retrieved from [Link]

-

NMPPDB. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of «alpha»-Terpineol (CAS 98-55-5). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound p-Menth-8-en-3-ol (FDB014911). Retrieved from [Link]

-

Wikipedia. (n.d.). p-Menthane-3,8-diol. Retrieved from [Link]

-

NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. scbt.com [scbt.com]

- 5. alpha-dihydroterpineol [thegoodscentscompany.com]

- 6. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]

- 7. CAS 98-55-5: α-Terpineol | CymitQuimica [cymitquimica.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of p-Menthan-8-ol

Abstract

p-Menthan-8-ol, also known as dihydroterpineol, is a valuable monoterpenoid alcohol widely utilized in the fragrance, flavor, and chemical industries for its pleasant, floral, and pine-like aroma.[1][2] As a saturated derivative of terpineol, it offers enhanced stability, making it a preferred ingredient in various formulations. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the synthesis of the critical precursor, α-terpineol, from readily available terpenes such as α-pinene and limonene, and detail the subsequent hydrogenation to yield the target compound. The causality behind catalyst selection, reaction conditions, and process optimization is explained, providing a field-proven perspective on efficient and scalable synthesis.

Core Synthesis Strategy: From Terpene to Saturated Alcohol

The most industrially viable and straightforward route to this compound is a two-stage process. The first stage involves the synthesis of the unsaturated precursor, α-terpineol, from abundant natural terpenes. The second stage is the catalytic hydrogenation of the double bond within the α-terpineol molecule to yield the saturated this compound.[1] This strategy allows for precise control over the formation of the tertiary alcohol at the C8 position, followed by a robust saturation step.

The overall synthetic logic is depicted below:

Synthesis of the Key Precursor: α-Terpineol

The economic feasibility of this compound production is heavily dependent on the efficient synthesis of its immediate precursor, α-terpineol. Turpentine, a byproduct of the pulp and paper industry, serves as a rich and inexpensive source of starting materials, primarily α-pinene and β-pinene.[3] Citrus oils provide another abundant natural source in the form of limonene.

Pathway I: Acid-Catalyzed Hydration of α-Pinene

The direct, one-step acid-catalyzed hydration of α-pinene is a widely practiced industrial method. The mechanism involves the protonation of the double bond, leading to the formation of a pinanyl cation. This intermediate is unstable and undergoes a Wagner-Meerwein rearrangement, breaking the strained four-membered ring to form a more stable terpinyl cation. Nucleophilic attack by water on this carbocation, followed by deprotonation, yields α-terpineol.

The choice of acid catalyst is critical as it dictates the reaction rate, selectivity towards α-terpineol, and the profile of byproducts (e.g., camphene, limonene, terpinolene).

-

Strong Mineral Acids (e.g., H₂SO₄): While effective at promoting high conversion rates, strong acids like sulfuric acid can lead to significant byproduct formation and equipment corrosion, necessitating complex downstream purification.[4] Hydration with 15% aqueous sulfuric acid in acetone has been shown to produce α-terpineol with a yield of 67%.[5]

-

Organic Acids & Composite Catalysts: To mitigate the issues associated with strong mineral acids, research has focused on weaker organic acids and composite catalyst systems. Chloroacetic acid has been identified as a good catalyst due to its strong acidity and high solubility in both aqueous and organic phases.[6][7] More recently, ternary composite catalysts comprising an α-hydroxy acid (AHA) like citric acid, phosphoric acid, and acetic acid have demonstrated excellent performance.[8][9][10] The acetic acid acts as a promoter, enhancing the solubility of water in the organic phase.[10] These systems achieve high conversion and selectivity under milder conditions.

| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for α-Terpineol (%) | Reference |

| α-Pinene | 15% aq. H₂SO₄ / Acetone | 80-85 | 4 | - | 67 (Yield) | [5] |

| α-Pinene | Chloroacetic Acid (aq.) | 70 | 4 | 88 | 67 | [6] |

| α-Pinene | Citric Acid / H₃PO₄ / Acetic Acid | 70 | 12-15 | ≥96 | ≥48.1 | [8][9] |

| α-Pinene | Formic Acid / H₂SO₄ | - | - | - | 54 (Yield) | [3] |

Table 1: Comparison of Catalytic Systems for α-Terpineol Synthesis from α-Pinene.

Pathway II: Synthesis from Limonene

Limonene, with its two double bonds, presents a different regioselectivity challenge. The endocyclic double bond is less sterically hindered and more electron-rich, making it the preferred site for electrophilic addition.

The most effective method involves a two-step process based on Markovnikov's rule.[11][12]

-

Addition of a Strong Acid: Limonene is treated with a strong acid, such as trifluoroacetic acid (TFA), in a non-polar solvent like toluene. The acid adds across the endocyclic double bond to form a stable terpinyl trifluoroacetate intermediate.

-

Hydrolysis: The resulting ester is then easily hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield α-terpineol with high selectivity.[11]

This two-step approach avoids the formation of significant byproducts often seen in direct hydration attempts with strong mineral acids. A reported scale-up procedure using this method achieves a 76% isolated yield with 98% purity.[11] Alternative direct hydration methods using solid acid catalysts, such as activated carbon-supported ZnSO₄/H₃PO₄, have also been developed, reporting limonene conversion rates as high as 99% with over 65% selectivity to α-terpineol.[13]

Final Stage: Catalytic Hydrogenation of α-Terpineol

The conversion of α-terpineol to this compound is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bond in the cyclohexene ring.[1]

This reaction is typically carried out in a high-pressure reactor (autoclave) using a heterogeneous catalyst.

-

Catalyst Selection: Common catalysts for this transformation include noble metals like palladium on a support (e.g., alumina) or Raney nickel.[14][15] A Russian patent describes a method using a highly porous cellular catalyst consisting of palladium (0.8-2.0 wt%) on a γ-alumina substrate, which achieves yields of 90-95%.[14] Another approach utilizes a titanium salt-modified Raney nickel catalyst to improve selectivity and yield under mild conditions.[15]

-

Reaction Conditions: The process is typically run at elevated temperatures (60–80 °C) and hydrogen pressures (1.8–2.0 MPa or higher) to ensure complete saturation.[14][15] The choice of solvent can vary, but the reaction is often performed neat or in an alcohol like ethanol.

The successful execution of this step results in a high-purity mixture of cis- and trans-p-menthan-8-ol, which can be used directly or separated if a specific stereoisomer is required.[16]

Experimental Protocols

The following protocols are illustrative examples based on published literature and represent robust methods for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of α-Terpineol from α-Pinene[8][9]

This protocol is adapted from the use of a ternary composite acid catalyst system, which offers high conversion and selectivity under moderate conditions.

Methodology:

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, and reflux condenser.

-

Charging Reagents: To the reactor, add α-pinene, acetic acid, deionized water, citric acid, and phosphoric acid in a mass ratio of 1 : 2.5 : 1 : 0.1 : 0.05.

-

Reaction: Heat the mixture to 70 °C under vigorous stirring. Maintain the temperature and stirring for 12 to 15 hours.

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze by Gas Chromatography (GC) to monitor the consumption of α-pinene and the formation of α-terpineol.

-

Work-up: Once the reaction reaches completion (≥96% conversion), cool the mixture to room temperature. Dilute the mixture with an equal volume of ethyl acetate.

-

Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.

-

Purification: Purify the crude α-terpineol by fractional vacuum distillation to achieve high purity.

Protocol 2: Synthesis of this compound via Hydrogenation[14]

This protocol is based on the catalytic hydrogenation of α-terpineol using a palladium-based catalyst.

Methodology:

-

Reactor Setup: Charge a high-pressure autoclave reactor with α-terpineol and the palladium on alumina catalyst (e.g., 0.8-2.0% by weight relative to the substrate).

-

Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction: Pressurize the reactor with hydrogen to an initial pressure of 1.8–2.0 MPa. Begin stirring and heat the reactor to 60–80 °C.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. The typical reaction duration is approximately 2 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate) and filter through a pad of Celite to remove the heterogeneous catalyst.

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting this compound is often of sufficient purity for many applications. For higher purity, fractional vacuum distillation can be performed.

Conclusion

The synthesis of this compound is a well-established process rooted in the chemistry of natural terpenes. The primary route, involving the hydrogenation of α-terpineol, is efficient and high-yielding. The versatility in synthesizing the α-terpineol precursor from either α-pinene or limonene allows manufacturers to leverage the most economically advantageous raw material. Advances in catalysis, particularly the development of composite acid systems for the hydration step, have led to more environmentally benign and efficient processes by minimizing corrosion and byproduct formation. For researchers and developers, a thorough understanding of these pathways, reaction mechanisms, and optimization parameters is key to producing high-purity this compound for its diverse applications.

References

-

Yuasa, Y., & Yuasa, Y. (2006). A Practical Synthesis of d-α-Terpineol via Markovnikov Addition of d-Limonene Using Trifluoroacetic Acid. Organic Process Research & Development, 10(6), 1233-1234. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Dihydroterpineol (CAS 498-81-7) for Chemical Synthesis. [Link]

-

Li, S., Liu, Y., Chen, Y., Wei, Y., & Jia, W. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(3), 1126. [Link]

- Kovalev, V. A., et al. (2016). Method of producing dihydroterpineol.

- Zhang, Z., & Wang, Y. (2008). The preparation method of α-terpineol.

- He, X. (2018). Method for synthesizing alpha-terpineol from limonene.

-

Foreverest Resources Ltd. (n.d.). Dihydroterpineol. [Link]

-

Sales, A., et al. (2020). Production, Properties, and Applications of α-Terpineol. Food and Bioprocess Technology, 13, 1261–1279. (Referenced via ResearchGate linking to Yuasa & Yuasa, 2006). [Link]

-

de C. V. M. da Silva, B., et al. (2020). Two-step continuous-flow synthesis of α-terpineol. Beilstein Archives. [Link]

-

LLuch Essence. (n.d.). Dihydroterpineol (Menthanol) Aroma/Flavor Compound High Purity. [Link]

- Zhang, S. (2015). Method for synthesizing dihydroterpineol.

-

Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Semantic Scholar. [Link]

-

Pakdel, H., Sarron, S., & Roy, C. (2001). alpha-Terpineol from hydration of crude sulfate turpentine oil. Journal of Agricultural and Food Chemistry, 49(9), 4337-4341. [Link]

-

Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. PubMed. [Link]

-

Prakoso, T., et al. (2018). Synthesis of Terpineol from α-Pinene Using Low-Price Acid Catalyst. Catalysis Letters, 148, 1469–1477. [Link]

-

von Rudloff, E. (1963). Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound. Canadian Journal of Chemistry, 41(1), 1-8. [Link]

-

Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. PMC - NIH. [Link]

-

Prakoso, T., et al. (2020). A method to control terpineol production from turpentine by acid catalysts mixing. Heliyon, 6(6), e04134. [Link]

-

Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. [Link]

-

Adkins, H., & Cramer, H. I. (1930). The Catalytic Hydrogenation of Terpenes. Journal of the American Chemical Society, 52(11), 4349-4357. [Link]

-

Wang, Z., et al. (2023). Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. Molecules, 28(7), 3201. [Link]

- DeSimone, R. S. (1988). Improved method of preparing cineoles.

- Liu, D., et al. (2013). Preparation method of alpha-terpilenol.

Sources

- 1. foreverest.net [foreverest.net]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN107628927B - Method for synthesizing alpha-terpineol from limonene - Google Patents [patents.google.com]

- 14. RU2600934C1 - Method of producing dihydroterpineol - Google Patents [patents.google.com]

- 15. CN104607207B - Method for synthesizing dihydroterpineol - Google Patents [patents.google.com]

- 16. Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

An In-depth Technical Guide to the Stereoisomers of p-Menthan-8-ol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-8-ol, a saturated monocyclic terpenoid alcohol also known as dihydro-α-terpineol, is a molecule of significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each possessing unique physicochemical and biological properties. This guide provides a comprehensive technical overview of these stereoisomers, delving into their structural elucidation, stereoselective synthesis, analytical separation, and characterization. Furthermore, we will explore the nuanced organoleptic properties and the emerging biological activities that underscore the importance of stereochemical purity in research and commercial applications. This document is intended to be a vital resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics and sensory ingredients.

Introduction: The Significance of Stereoisomerism in this compound

The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in a vast array of natural products. This compound is characterized by a methyl group at position 1 and a 2-hydroxypropyl-2-yl group at position 4 of the cyclohexane ring. The tetrahedral carbons at C1 and C4 are chiral centers, leading to the existence of two pairs of enantiomers: the cis and trans diastereomers.[4]

The spatial arrangement of the methyl and the hydroxypropyl groups relative to the cyclohexane ring profoundly influences the molecule's interaction with biological receptors and its sensory perception. In drug development, it is well-established that different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[5] Similarly, in the realm of fragrances and flavors, the odor characteristics of a molecule are often dictated by its specific stereochemistry.[1] This guide will systematically dissect these differences, providing a framework for the targeted synthesis and application of each stereoisomer.

Structural Elucidation and Nomenclature

The four stereoisomers of this compound arise from the relative orientations of the substituents at the C1 and C4 positions. The cis isomers have the methyl and isopropyl groups on the same side of the cyclohexane ring, while the trans isomers have them on opposite sides. Within each diastereomeric pair, there exists a set of enantiomers (R/S configurations).

The complete nomenclature for the four stereoisomers is as follows:

-

cis-isomers:

-

(1R,4S)-p-menthan-8-ol

-

(1S,4R)-p-menthan-8-ol

-

-

trans-isomers:

-

(1R,4R)-p-menthan-8-ol

-

(1S,4S)-p-menthan-8-ol

-

dot

Caption: Stereoisomeric relationships of this compound.

Physicochemical Characteristics

While data for the complete set of individual stereoisomers is not extensively available in the public domain, the properties of the diastereomeric mixtures are well-documented. The differentiation in their physical properties, such as boiling and melting points, allows for their separation.

| Property | cis-p-Menthan-8-ol | trans-p-Menthan-8-ol | Mixture | Source |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | [3] |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | [3] |

| Boiling Point | ~212 °C at 760 mmHg (estimate) | 87-89 °C at 9.5 mmHg | 205-212 °C at 760 mmHg | [1],,[4] |

| Melting Point | Liquid at room temp. | 33-36 °C | 32-35 °C | ,[4] |

| Density | ~0.9 g/cm³ | ~0.9 g/cm³ | ~0.908 g/cm³ | [1],[6] |

| Refractive Index | ~1.4658 | ~1.4622 | 1.4610 - 1.4670 | [2],[1] |

Note: Data for individual enantiomers are scarce. The properties listed for cis and trans isomers are often for the racemic mixtures.

Synthesis and Separation of Stereoisomers

The preparation of stereochemically pure this compound isomers necessitates a strategic approach to both synthesis and separation.

Stereoselective Synthesis

The synthesis of the trans-isomers can often be achieved through the catalytic hydrogenation of α-terpineol, which can yield a mixture of cis and trans isomers that can then be separated.[2]

dot

Caption: General workflow for synthesis and separation.

Analytical and Preparative Separation

The separation of the stereoisomers of this compound is a critical step in their characterization and utilization.

Experimental Protocol: Gas Chromatographic (GC) Separation of Stereoisomers

Gas chromatography, particularly with chiral stationary phases, is a powerful technique for the analytical separation of all four stereoisomers.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsm or HP-chiral-20B), is essential for enantiomeric resolution.[8][9][10]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 2-5 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

-

Detector Temperature: 280 °C

-

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in a suitable solvent such as hexane or dichloromethane.

-

Causality behind Experimental Choices: The choice of a chiral column is paramount as it creates a chiral environment, allowing for differential interaction with the enantiomers and thus their separation. The slow temperature ramp is crucial for achieving baseline resolution of closely eluting isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the diastereomers. The different spatial arrangements of the substituents in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[11][12] For instance, the axial and equatorial protons in the cyclohexane ring will exhibit different chemical shifts and splitting patterns, allowing for the unambiguous assignment of the relative stereochemistry.

Organoleptic Properties: The Scent of Chirality

The odor profiles of the this compound stereoisomers are expected to differ, as is common with chiral odorants. While detailed descriptions of each of the four isomers are not widely published, the mixture is generally characterized as having a pine, lime, citrus, floral, and terpenic aroma.[2] More nuanced descriptions from fragrance industry suppliers include notes of intensely powerful pine, earthy, green, and lime .[2]

For related chiral terpenes, the differences can be striking. For example, (R)-(+)-limonene has a fresh citrus, orange-like scent, while its enantiomer, (S)-(-)-limonene, is described as harsh and turpentine-like.[1] It is highly probable that similar stereochemical differentiation in odor perception exists for the this compound isomers.

Biological and Pharmacological Activities

The biological activities of the individual stereoisomers of this compound are an emerging area of research. However, studies on structurally related compounds provide valuable insights into their potential therapeutic applications.

The parent compound, α-terpineol, has been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .[3] The closely related p-menthane-3,8-diol (PMD) is a well-known and effective insect repellent, with its activity attributed to a complex interaction with insect olfactory receptors.[13][14]

Given that menthol, another p-menthane derivative, exerts its well-known cooling and analgesic effects through interaction with TRPM8 and κ-opioid receptors, it is plausible that the stereoisomers of this compound could also modulate these or other biological targets.[6] The principle of stereospecificity in drug action strongly suggests that the four isomers of this compound will exhibit different potencies and efficacies in any identified biological activity.[5]

Conclusion and Future Directions

The four stereoisomers of this compound represent a fascinating area of study with significant potential for commercial application. While the foundational knowledge of their existence and general properties is established, a significant opportunity exists for further research. The elucidation of the specific physicochemical properties, particularly the optical rotation of each enantiomer, is a critical next step. Furthermore, detailed sensory panel evaluations are needed to fully characterize the distinct odor profiles of each isomer.

From a therapeutic perspective, the systematic screening of the four stereochemically pure isomers against a panel of biological targets is warranted. This could unveil novel pharmacological activities and lead to the development of new therapeutic agents with improved efficacy and safety profiles. The continued exploration of the stereoisomers of this compound will undoubtedly contribute to advancements in fragrance chemistry, sensory science, and drug discovery.

References

-

Kobler, C., & Effenberger, F. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry, 11(9), 2783-7. [Link]

-

Leffingwell, J.C. Cyclic Terpenoid Odorants. Leffingwell & Associates. [Link]

-

The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. [Link]

-

Wikipedia. (2023). p-Menthane-3,8-diol. [Link]

-

Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 469-473. [Link]

-

Restek. (2021). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Hepner, J. (2021). Chiral Separations 1: How do our GC chiral columns compare? Restek. [Link]

-

ResearchGate. (n.d.). table 2 p.m.r. chemical shifts (8) of halo-p-menthan-&ones in cc14. [Link]

-

precisionFDA. (n.d.). This compound, TRANS-. [Link]

-

SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

The Good Scents Company. (n.d.). dihydroterpineol this compound. [Link]

-

ResearchGate. (2007). Analysis of In silico stereoelectronic properties of PMD (P-menthane-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. [Link]

-

NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. [Link]

-

LCGC International. (2016). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. [Link]

-

Restek. (2021). Chiral Separations 1: How do our GC chiral columns compare?. [Link]

-

precisionFDA. (n.d.). This compound, CIS-. [Link]

-

NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. [Link]

-

Gsrs. (n.d.). This compound, CIS-. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Tables For Organic Structure Analysis.

-

Gsrs. (n.d.). This compound, TRANS-. [Link]

-

Wikipedia. (2023). Menthol. [Link]

-

PubChem. (n.d.). p-Mentha-1,4-dien-8-ol. [Link]

-

Serra, S., De Simeis, D., & Papili, S. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1250-1260. [Link]

-

Cheméo. (n.d.). cis-p-Menthan-8-ol, acetate. [Link]

-

Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 4(2), 78. [Link]

- Google Patents. (1999). US5959161A - Method for producing para-menthane-3,8-diol.

-

Cheméo. (n.d.). trans-p-Menthan-8-ol, acetate. [Link]

Sources

- 1. Cyclic Terpenoid Odorants [leffingwell.com]

- 2. alpha-dihydroterpineol [thegoodscentscompany.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menthol - Wikipedia [en.wikipedia.org]

- 7. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Interpretation of p-Menthan-8-ol

Introduction

p-Menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monoterpenoid alcohol. Its molecular formula is C10H20O and it has a molecular weight of approximately 156.27 g/mol [1][2]. As a derivative of the naturally occurring terpene, terpineol, it finds applications in the fragrance and flavor industries. The unambiguous structural confirmation of such molecules is paramount for quality control, research, and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis provides a high degree of confidence in the final assignment.

-

NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, including the number and connectivity of protons and carbons.

-

IR Spectroscopy identifies the functional groups present in the molecule, most notably the alcohol group.

-

Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, which can be used to deduce structural motifs.

dot graph p_menthan_8_ol_structure { layout="neato"; node [shape=none, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];

// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2.25!"]; C4 [label="C4", pos="0.8,-2.25!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; C7 [label="C7", pos="2.6,0!"]; C8 [label="C8", pos="0,3!"]; C9 [label="C9", pos="-1.3,0.75!"]; C10 [label="C10", pos="1.3,0.75!"]; O [label="O", pos="3.5,0!"]; H_O [label="H", pos="4.2,0!"];

// Numbering nodes num1 [label="1", pos="-0.4,1.5!", fontcolor="#EA4335"]; num2 [label="2", pos="-1.7,-0.75!", fontcolor="#EA4335"]; num3 [label="3", pos="-1.2,-2.25!", fontcolor="#EA4335"]; num4 [label="4", pos="1.2,-2.25!", fontcolor="#EA4335"]; num5 [label="5", pos="1.7,-0.75!", fontcolor="#EA4335"]; num6 [label="6", pos="-0.4,0!", fontcolor="#EA4335"]; num7 [label="7", pos="2.9,0.4!", fontcolor="#EA4335"]; num8 [label="8", pos="-0.4,3!", fontcolor="#EA4335"]; num9 [label="9", pos="-1.7,0.75!", fontcolor="#EA4335"]; num10 [label="10", pos="1.7,0.75!", fontcolor="#EA4335"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C1 -- C8; C6 -- C9; C6 -- C10; C7 -- O; O -- H_O; } Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), a relaxation delay of 1-2 seconds, and a 90° pulse angle.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.31 | s | 1H | -OH |

| ~1.75 | m | 1H | H-4 |

| ~1.65 | m | 2H | H-2a, H-6a |

| ~1.48 | m | 2H | H-3a, H-5a |

| ~1.22 | s | 6H | C(CH₃)₂ |

| ~1.13 | d | 3H | CH-CH₃ |

| ~1.05 | m | 2H | H-2e, H-6e |

| ~0.85 | m | 2H | H-3e, H-5e |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Key Insights:

-

Singlet at ~1.22 ppm (6H): This signal corresponds to the two equivalent methyl groups attached to C8, which is also bonded to the hydroxyl group. The singlet nature arises from the absence of adjacent protons.

-

Doublet at ~1.13 ppm (3H): This signal is characteristic of the methyl group attached to the cyclohexyl ring at the C4 position. It appears as a doublet due to coupling with the single proton on C4.

-

Broad Singlet at ~3.31 ppm (1H): This is the proton of the hydroxyl (-OH) group. Its chemical shift can be variable and it often appears as a broad signal due to chemical exchange.

-

Multiplets between ~0.85-1.75 ppm: These complex signals represent the protons on the cyclohexane ring. The overlapping nature of these signals is common for saturated cyclic systems.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Data Interpretation

| Chemical Shift (ppm) | Assignment |

| ~72.0 | C-8 |

| ~50.0 | C-1 |

| ~45.0 | C-4 |

| ~35.0 | C-2, C-6 |

| ~28.0 | C-3, C-5 |

| ~27.0 | C-9, C-10 |

| ~23.0 | C-7 |

Key Insights:

-

Peak at ~72.0 ppm: This downfield signal is characteristic of a carbon atom attached to an electronegative oxygen atom, corresponding to C-8.

-

Peaks between ~23.0-50.0 ppm: These signals are in the typical range for sp³ hybridized carbons in a saturated ring system and the associated methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2925 | Strong | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Key Insights:

-

Broad band at ~3400 cm⁻¹: This is the most diagnostic peak, indicating the presence of an alcohol (-OH) group. The broadness is due to hydrogen bonding.

-

Strong absorptions around 2925 cm⁻¹: These are characteristic of C-H stretching vibrations in saturated aliphatic systems.

-

Strong band at ~1150 cm⁻¹: This corresponds to the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

| m/z | Relative Intensity | Assignment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CH₃]⁺ |

| 138 | Low | [M - H₂O]⁺ |

| 123 | Medium | [M - H₂O - CH₃]⁺ |

| 59 | High | [C₃H₇O]⁺ |

Key Insights:

-

Molecular Ion Peak ([M]⁺) at m/z 156: This confirms the molecular weight of this compound (C10H20O)[3].

-

Loss of a Methyl Group (m/z 141): A common fragmentation for molecules with methyl groups is the loss of a methyl radical (•CH₃).

-

Loss of Water (m/z 138): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer.

-

Base Peak at m/z 59: This is often the most intense peak and corresponds to the stable [C(CH₃)₂OH]⁺ fragment resulting from cleavage of the bond between C1 and C8.

dot graph fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];

p_menthan_8_ol [label="this compound\n[M]⁺ m/z = 156"]; fragment_59 [label="[C(CH₃)₂OH]⁺\nm/z = 59 (Base Peak)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p_menthan_8_ol -> fragment_59 [label="α-cleavage"]; } Figure 2: Key fragmentation pathway of this compound in MS.

Integrated Spectroscopic Analysis and Conclusion

The combined interpretation of NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous confirmation of the structure of this compound.

-

IR spectroscopy definitively identifies the presence of a hydroxyl group.

-

Mass spectrometry confirms the molecular weight of 156 g/mol and shows characteristic fragmentation patterns for a tertiary alcohol with gem-dimethyl groups.

-

¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, showing the presence of a methyl-substituted cyclohexane ring and the 2-hydroxypropyl substituent.

This comprehensive spectroscopic analysis, grounded in established principles, provides a robust and self-validating methodology for the structural elucidation of this compound. This approach is fundamental in the fields of natural product chemistry, quality control in the flavor and fragrance industry, and drug development.

References

-

NMPPDB. This compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10353, this compound. Available from: [Link]

-

precisionFDA. This compound, CIS-. Available from: [Link]

-

The Good Scents Company. alpha-dihydroterpineol this compound. Available from: [Link]

-

NIST. p-Menth-8-en-1-ol, stereoisomer. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

SpectraBase. p-Menth-1-en-8-ol. Available from: [Link]

Sources

The Researcher's Guide to p-Menthan-8-ol: Sourcing, Analysis, and Application in Drug Development

Introduction: Unveiling the Potential of p-Menthan-8-ol in Research

This compound (CAS No. 498-81-7), also known as dihydroterpineol, is a naturally occurring monoterpenoid alcohol that is gaining traction within the scientific community for its diverse potential applications in research and drug development.[1][2] While traditionally utilized in the fragrance and flavor industries, its structural similarity to other pharmacologically active terpenes, such as α-terpineol, suggests a promising future in therapeutic research.[3] This guide provides an in-depth overview of the commercial availability of research-grade this compound, critical quality control parameters, and its emerging applications for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing of Research-Grade this compound

The acquisition of high-purity, well-characterized this compound is a critical first step for any research endeavor. Several reputable chemical suppliers offer this compound in various grades, from technical to analytical standards. The choice of supplier and grade will depend on the specific requirements of the intended application.

| Supplier | Grade | Purity | Available Forms | Noteworthy Information |

| Sigma-Aldrich | Analytical Standard | ≥98.5% (GC) | Neat Liquid | Provides a Certificate of Analysis with detailed purity information. |

| Santa Cruz Biotechnology | Research Grade | ≥97% | Liquid | Offered for proteomics research; lot-specific data available on the Certificate of Analysis.[4][5] |

| BOC Sciences | Research Grade | 98% | Liquid | Supplier of a wide range of biochemicals and offers custom synthesis services.[6] |

| LookChem | Reagent Grade | 99% | Liquid | Provides basic chemical properties and some safety information.[1] |

| The Good Scents Company | Fragrance Grade | Varies | Liquid | Lists multiple international suppliers and provides detailed organoleptic properties.[6] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides crucial information on the purity, identity, and presence of any impurities, which could significantly impact experimental outcomes.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The validation of the identity and purity of this compound is a cornerstone of reliable and reproducible research. Due to its volatile nature, Gas Chromatography (GC) is the superior analytical method for its characterization, often coupled with Mass Spectrometry (GC-MS) for definitive identification.[7]

Recommended Analytical Method: Gas Chromatography (GC)

For the purity analysis of this compound, a GC-based method is highly recommended over High-Performance Liquid Chromatography (HPLC), as terpenes can exhibit poor retention and co-elution with the solvent front in HPLC systems.[7]

Illustrative GC Parameters for this compound Analysis:

| Parameter | Recommended Setting | Rationale |

| Column | Non-polar capillary column (e.g., DB-5ms) | Provides excellent separation of volatile, non-polar compounds like terpenes.[8] |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without degradation.[8] |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Oven Temperature Program | Initial 60°C, ramp to 240°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points.[7] |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive quantification, while MS offers structural information for identification.[9] |

A typical workflow for the quality control of incoming this compound is depicted below:

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Appearance | Clear, colorless liquid | [10] |

| Boiling Point | ~210-212 °C | [1][10] |

| Flash Point | ~85-90 °C | [1][10] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [6][10] |

Safe Handling and Storage:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, protected from heat and light.[6] Recommended storage temperature is between 15-25°C.[10]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Use in a well-ventilated area or under a fume hood.[10]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[10]

Emerging Research Applications in Drug Development

While research on this compound itself is still emerging, the documented pharmacological activities of the structurally similar monoterpenoid, α-terpineol, provide a strong rationale for its investigation in several therapeutic areas.

-

Anti-inflammatory and Antinociceptive Effects: α-Terpineol has been shown to reduce mechanical hypernociception and inhibit the inflammatory response by targeting mediators like TNF-α and prostaglandin E₂.[12] These findings suggest that this compound could be a valuable tool for investigating novel anti-inflammatory and analgesic agents.

-

Antimicrobial Activity: The combination of α-terpineol with other terpenes has demonstrated significant bactericidal activity against a range of pathogens.[13] This opens up avenues for exploring this compound in the development of new antimicrobial therapies.

-

Antitumor Potential: Studies have indicated that α-terpineol exhibits antitumor activity by inducing DNA fragmentation and apoptosis in cancer cell lines. This provides a compelling reason to investigate the potential of this compound in oncology research.

-

Drug Delivery: Terpenes are also being explored as penetration enhancers for transdermal drug delivery, which could be another exciting area of investigation for this compound.[3]

Experimental Protocols: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to any in vitro or in vivo study.

Protocol for Preparing a 100 mM Stock Solution of this compound in Ethanol:

-

Materials:

-

This compound (purity ≥98%)

-

Anhydrous Ethanol (ACS grade or higher)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

-

Procedure:

-

Tare a clean, dry glass vial on the analytical balance.

-

Carefully add approximately 156.27 mg of this compound to the vial and record the exact weight.

-

Calculate the required volume of ethanol to achieve a 100 mM concentration using the following formula: Volume (L) = (Weight of this compound (g) / 156.27 g/mol ) / 0.1 mol/L

-

Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size.

-

Add a portion of the calculated volume of ethanol to dissolve the compound, using a vortex mixer if necessary.

-

Once fully dissolved, add ethanol to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed container at 2-8°C, protected from light.

-

Conclusion

This compound represents a promising, yet underexplored, molecule for the research and drug development community. Its commercial availability, coupled with the established pharmacological activities of related terpenes, provides a solid foundation for its investigation in a variety of therapeutic areas. By adhering to stringent quality control measures and employing appropriate analytical techniques, researchers can confidently explore the full potential of this intriguing monoterpenoid.

References

-

The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2025). Safety Data Sheet. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Dihydroterpineol (Menthanol) Aroma/Flavor Compound High Purity. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Menthol, 99%. Retrieved from [Link]

-

Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

-

PubMed. (2012). α-terpineol reduces mechanical hypernociception and inflammatory response. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound, CIS-. Retrieved from [Link]

- Khaleel, C., et al. (2018). α-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry, 16(1), 349-361.

- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.

-

PubChem. (n.d.). p-Menthan-7-ol. Retrieved from [Link]

-

MDPI. (2023). Exploration of Key Flavor Compounds in Five Grilled Salmonid Species by Integrating Volatile Profiling and Sensory Evaluation. Retrieved from [Link]

-

Wikipedia. (n.d.). Water. Retrieved from [Link]

-

PubMed. (2018). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Water - Wikipedia [en.wikipedia.org]

- 6. alpha-dihydroterpineol [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]

Unlocking the Therapeutic Promise of p-Menthan-8-ol: A Technical Guide for Researchers

Introduction: Re-examining a Terpene with Latent Potential

p-Menthan-8-ol, a monoterpenoid alcohol also known as dihydro-alpha-terpineol, has long been recognized in the flavor and fragrance industries for its pleasant aromatic properties.[1][2] However, its therapeutic potential remains a largely unexplored frontier. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the prospective therapeutic applications of this compound. While direct research on this specific molecule is nascent, a wealth of data on its structural isomers and related p-menthane derivatives provides a strong rationale for its investigation as a novel therapeutic agent. This guide will synthesize existing knowledge, propose data-driven hypotheses for its biological activity, and provide detailed experimental frameworks to validate these claims.

This compound is a naturally occurring compound found in plants such as Physarum polycephalum and Pinus devoniana.[3] Its chemical structure, a saturated p-menthane ring with a hydroxyl group at position 8, distinguishes it from its more extensively studied unsaturated analog, α-terpineol. This structural difference is pivotal, as it may influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile.

I. The Scientific Rationale: Extrapolating from a Family of Bioactive Monoterpenes

The therapeutic potential of this compound is largely inferred from the well-documented bioactivities of structurally similar monoterpenes. This section will explore the established therapeutic effects of these related compounds, forming the basis for our proposed investigations into this compound.